

Understanding the stability and degradation pathways of Tetrabutylurea.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrabutylurea**

Cat. No.: **B1198226**

[Get Quote](#)

Technical Support Center: Tetrabutylurea Stability and Degradation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of **Tetrabutylurea** (TBU).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of **Tetrabutylurea** under standard laboratory conditions?

A1: **Tetrabutylurea** is considered a chemically stable compound under proper storage conditions.^{[1][2]} It is a colorless to pale yellow liquid at room temperature and should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and sunlight.^{[3][4]} For prolonged storage, it is recommended to re-check the purity before use.^[3]

Q2: What are the known incompatibilities of **Tetrabutylurea**?

A2: **Tetrabutylurea** is incompatible with strong oxidizing agents.^[2] It may also react with strong reducing agents to form flammable gases and with dehydrating agents like P2O5 or SOCl2.^[3] Contact with open flames should be avoided.^[2]

Q3: What happens when **Tetrabutylurea** is heated?

A3: **Tetrabutylurea** decomposes upon heating.[3] Its boiling point is reported to be 305°C at atmospheric pressure, and it has a high flash point of 127°C (closed cup).[2][5] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][3]

Q4: Is **Tetrabutylurea** susceptible to hydrolysis?

A4: While specific hydrolysis data for **Tetrabutylurea** is not readily available, as a tetra-substituted urea, it is expected to be relatively resistant to hydrolysis under neutral conditions due to steric hindrance from the four butyl groups. However, under forced conditions (strong acidic or basic media and elevated temperatures), hydrolysis may occur, leading to the formation of dibutylamine and carbon dioxide.

Q5: Does **Tetrabutylurea** degrade upon exposure to light?

A5: There is no specific information available regarding the photostability of **Tetrabutylurea**. As a general precaution for stability studies, it is advisable to protect it from light.[4] A photostability study should be conducted to determine its sensitivity to UV and visible light exposure.

Troubleshooting Guide

Observed Issue	Potential Cause	Troubleshooting Steps
Change in color (yellowing) of TBU over time.	Potential slow degradation or presence of impurities.	<ul style="list-style-type: none">- Store TBU under an inert atmosphere (e.g., nitrogen or argon).- Ensure the storage container is opaque or amber to protect from light.- Re-purify the TBU if purity is critical for the application.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC).	Degradation of TBU or interaction with the solvent or other components in the formulation.	<ul style="list-style-type: none">- Analyze a fresh sample of TBU to confirm the peak is not an impurity from the source.- Investigate potential interactions with other excipients or solvents being used.- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.
Inconsistent experimental results using TBU as a solvent or reagent.	Degradation of TBU leading to changes in its properties or the formation of reactive species.	<ul style="list-style-type: none">- Verify the purity of the TBU being used.- Consider the possibility of slow degradation under the specific experimental conditions (e.g., elevated temperature, presence of catalysts).- Use freshly opened or purified TBU for sensitive experiments.
Formation of precipitates or cloudiness in TBU-containing solutions.	Low water solubility of TBU or its degradation products. TBU's water solubility is very low (4.3 mg/L at 20°C). ^[5]	<ul style="list-style-type: none">- Ensure the solvent system is appropriate for TBU's solubility profile.- If working in aqueous-organic mixtures, be mindful of potential precipitation upon changes in solvent composition.

Summary of Quantitative Data

Physical and Chemical Properties of **Tetrabutylurea**

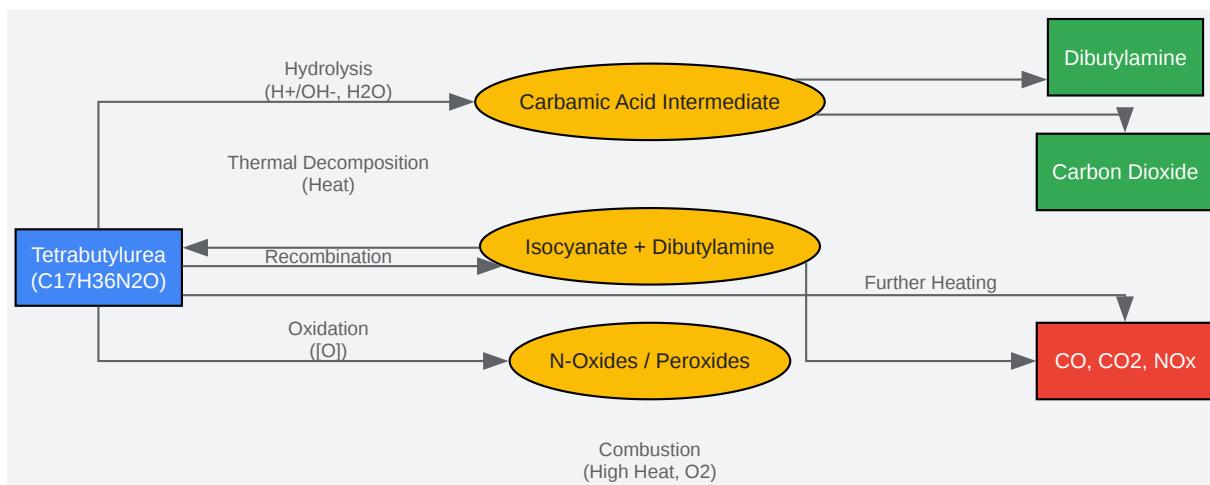
Property	Value	Source
Molecular Formula	C17H36N2O	[6]
Molecular Weight	284.48 g/mol	[6]
Appearance	Colorless to pale yellow clear liquid	[2][3][7]
Boiling Point	305°C at 1013 hPa	[5]
Melting Point	< -50°C	[3]
Flash Point	127°C (closed cup)	[5]
Density	0.8764 g/cm ³ at 20°C	[5]
Water Solubility	4.3 mg/L at 20°C	[5]
log K _{ow} (Partition Coefficient)	6.2 at 25°C	[5]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

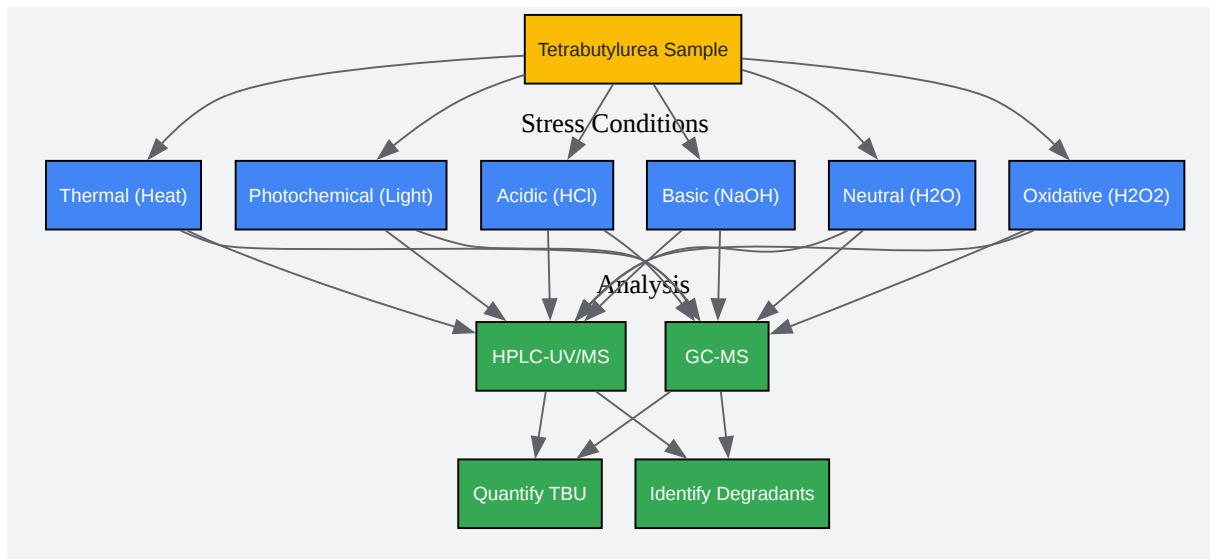
- Objective: To evaluate the stability of **Tetrabutylurea** in acidic, basic, and neutral aqueous conditions.
- Materials: **Tetrabutylurea**, 1M HCl, 1M NaOH, purified water, suitable organic co-solvent (e.g., acetonitrile or methanol), pH meter, HPLC-UV/MS or GC-MS system.
- Procedure:
 - Prepare stock solutions of TBU in the chosen organic co-solvent.
 - For each condition (acidic, basic, neutral), prepare three sets of solutions:
 - TBU solution diluted with 1M HCl to a final HCl concentration of 0.1M.

- TBU solution diluted with 1M NaOH to a final NaOH concentration of 0.1M.
- TBU solution diluted with purified water.
- Include a control sample of TBU in the co-solvent.
- Incubate one set of solutions at room temperature and another at an elevated temperature (e.g., 60°C).
- Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating method (e.g., HPLC-UV/MS or GC-MS) to quantify the remaining TBU and identify any degradation products.


Protocol 2: Forced Degradation Study (Oxidation)

- Objective: To assess the stability of **Tetrabutylurea** in the presence of an oxidizing agent.
- Materials: **Tetrabutylurea**, 3% hydrogen peroxide (H₂O₂), suitable organic solvent, HPLC-UV/MS or GC-MS system.
- Procedure:
 - Prepare a stock solution of TBU in a suitable organic solvent.
 - Add 3% H₂O₂ to the TBU solution.
 - Keep a control sample of TBU in the same solvent without H₂O₂.
 - Maintain the solutions at room temperature, protected from light.
 - Collect samples at various time intervals (e.g., 0, 2, 6, 12, 24 hours).
 - Analyze the samples to determine the extent of degradation and identify oxidation products.

Protocol 3: Photostability Testing


- Objective: To determine the effect of light on the stability of **Tetrabutylurea**.
- Materials: **Tetrabutylurea**, suitable transparent containers, a photostability chamber compliant with ICH Q1B guidelines, dark control containers, HPLC-UV/MS or GC-MS system.
- Procedure:
 - Prepare solutions of TBU in a suitable solvent.
 - Expose the samples in transparent containers to a light source that provides both UV and visible light (e.g., a xenon lamp). The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
 - Simultaneously, keep identical samples in dark containers (wrapped in aluminum foil) in the same chamber to serve as dark controls.
 - Analyze the exposed and dark control samples at appropriate time points to quantify any degradation.

Visualizations

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways of **Tetrabutylurea**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rockchemicalsinc.com [rockchemicalsinc.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 4. TetrabutylureaTBU [lanyachem.com]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. Tetrabutylurea | 4559-86-8 [chemicalbook.com]

- 7. CAS 4559-86-8: Tetrabutylurea | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Understanding the stability and degradation pathways of Tetrabutylurea.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198226#understanding-the-stability-and-degradation-pathways-of-tetrabutylurea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com